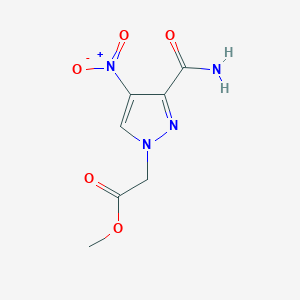

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

CAS No.: 1823403-18-4

Cat. No.: VC4334771

Molecular Formula: C7H8N4O5

Molecular Weight: 228.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823403-18-4 |

|---|---|

| Molecular Formula | C7H8N4O5 |

| Molecular Weight | 228.164 |

| IUPAC Name | methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(11(14)15)6(9-10)7(8)13/h2H,3H2,1H3,(H2,8,13) |

| Standard InChI Key | XEIVHRYGLCLAKD-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound’s structure comprises a 1H-pyrazole ring with substituents at positions 1, 3, and 4 (Figure 1). The carbamoyl group at position 3 introduces hydrogen-bonding capabilities, while the nitro group at position 4 enhances electrophilicity. The methyl ester moiety at position 1 contributes to lipophilicity, influencing solubility and bioavailability .

Discrepancies in CAS Registry Numbers

Two CAS numbers are reported: 1823403-18-4 and 102039-36-1 . This divergence may stem from registry updates, nomenclature variations, or clerical errors. Both identifiers refer to the same structural formula, as confirmed by overlapping molecular descriptors .

Synthesis and Physicochemical Properties

Physical and Chemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₄O₅ | |

| Molecular Weight | 228.164 g/mol | |

| Predicted pKa | 14.51 ± 0.50 | |

| Boiling Point (est.) | ~367°C (analogous compound) | |

| Density (est.) | ~1.6 g/cm³ (analogous compound) |

The high predicted pKa suggests moderate acidity, likely attributable to the carbamoyl group. Estimated boiling points and densities, inferred from structurally similar compounds, indicate low volatility and solid-state stability .

Comparative Analysis with Structural Analogs

Methyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (CAS 1171645-95-6) serves as a relevant analog :

| Property | Target Compound | Analog (CAS 1171645-95-6) |

|---|---|---|

| Molecular Formula | C₇H₈N₄O₅ | C₇H₈ClN₃O₄ |

| Molecular Weight | 228.164 g/mol | 233.61 g/mol |

| Substituents | -CONH₂, -NO₂ | -Cl, -CH₃, -NO₂ |

| Boiling Point | ~367°C (est.) | 367.8±42.0°C |

Chlorine substitution in the analog increases molecular weight and alters electronic properties, potentially enhancing halogen-bonding interactions in biological targets .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ester group facilitates prodrug synthesis, while the nitro group serves as a precursor for amine functionalities via reduction. Potential derivatives include:

-

Amide analogs: Hydrolysis of the methyl ester yields carboxylic acids for peptide coupling.

-

Nitro-reduced amines: Catalytic hydrogenation produces 4-amino-pyrazoles, bioactive in kinase inhibition .

Material Science

Nitro groups enhance energetic material performance, suggesting applications in:

-

Propellant additives: Thermal stability and nitrogen content improve combustion efficiency.

-

Coordination polymers: Pyrazole-metal complexes form porous frameworks for gas storage.

Challenges and Future Directions

-

Synthetic Optimization: Current methods lack specificity; regioselective nitration and carbamoylation require refinement.

-

Biological Profiling: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli).

-

Computational Modeling: Molecular docking studies could predict binding affinities for COX-2 or DNA topoisomerases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume